molecular formula C5H8ClN3O2 B1379846 (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride CAS No. 1417569-73-3

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

Cat. No.: B1379846
CAS No.: 1417569-73-3
M. Wt: 177.59 g/mol
InChI Key: UOCIBLPNTNODIV-UHFFFAOYSA-N
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Description

2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride (CAS 1417569-73-3) is a high-purity chemical building block with the molecular formula C5H8ClN3O2 and a molecular weight of 177.59 g/mol. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The molecule is supplied as the hydrochloride salt to enhance stability and solubility. The 4-aminopyrazole core is a versatile pharmacophore in drug discovery. Aminopyrazoles, particularly those with a free amino group at the 4-position, are advantageous frameworks that provide useful ligands for various enzymes and receptors . Researchers utilize this compound as a key synthetic intermediate for developing novel molecules with potential pharmacological properties. Pyrazole-based compounds are frequently investigated for anti-inflammatory, anticancer, antimicrobial, and antiviral activities, among others . A significant area of research involves synthesizing pyrazole carboxamide derivatives, which have shown promise as antibiotic adjuvants. These compounds can work synergistically with existing antibiotics, like colistin, to restore effectiveness against multidrug-resistant (MDR) and carbapenem-resistant Acinetobacter baumannii , a critical priority pathogen as defined by the WHO . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c6-4-1-7-8(2-4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCIBLPNTNODIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride typically involves the reaction of hydrazine derivatives with acetylenic ketones. This reaction forms pyrazoles, which are then further reacted with acetic acid to yield the desired compound . The reaction conditions often include the use of a palladium catalyst and ambient pressure conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and their derivatives, which have significant pharmacological and industrial applications .

Scientific Research Applications

Applications in Scientific Research

The applications of (4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride span several fields, including medicinal chemistry, biochemistry, and pharmacology. Below are some notable applications:

Medicinal Chemistry

  • Drug Development : Compounds similar to (4-Amino-1H-pyrazol-1-YL)acetic acid have been explored for their potential as therapeutic agents. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antipyretic properties .
  • Intermediates in Synthesis : This compound can serve as an intermediate in the synthesis of more complex molecules that may have enhanced biological activity or specificity .
  • Binding Affinity Studies : Initial studies have focused on assessing the binding affinity of this compound with various biological targets, which is crucial for understanding its therapeutic potential and safety profile .
  • Mechanistic Studies : Further research is needed to elucidate the mechanisms of action of this compound and its derivatives in biological systems .

Analytical Chemistry

  • Characterization Techniques : The compound can be analyzed using various spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity during synthesis .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds based on their similarity index and potential applications:

Compound NameSimilarity IndexPotential Applications
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate0.90Anti-inflammatory, analgesic
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate0.77Drug development
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride0.72Antiepileptic agents
2-(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid0.80Buffering agent in biological assays

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound. Results indicated significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized novel derivatives of (4-Amino-1H-pyrazol-1-YL)acetic acid to enhance its biological activity. The modified compounds showed improved binding affinities to specific receptors involved in pain modulation, indicating a promising direction for future drug development .

Mechanism of Action

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : The free acid form is inferred as C₅H₇N₃O₂, with the hydrochloride salt adding HCl (C₅H₈ClN₃O₂) .
  • CAS Numbers : Discrepancies exist in available sources, with CAS 1417569-73-3 (similarity score 0.81) and CAS 32089-46-6 (similarity score 0.75) both referenced for structurally analogous compounds .
  • Purity : Commercial batches are typically >95% pure, as indicated by supplier catalogs .
  • Applications : Used as a synthetic intermediate in drug discovery, particularly for kinase inhibitors and antiviral agents .

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related pyrazole derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and applications.

Table 1: Structural and Commercial Comparison of Analogous Compounds

Compound Name CAS Number Molecular Formula Purity Key Structural Feature Similarity Score Price (USD)
(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride 1417569-73-3* C₅H₈ClN₃O₂ 95–98% Acetic acid group at 1-position 0.81 N/A
Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride 6647-89-8 C₆H₁₀ClN₃O₂ 98% Methyl ester derivative 0.85 $288/250 mg
2-(4-Amino-1H-pyrazol-1-yl)ethanol 948571-47-9 C₅H₉N₃O N/A Ethanol substituent instead of acetic acid 0.94 N/A
2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropanoic acid hydrochloride 1431963-16-4 C₇H₁₂ClN₃O₂ 95% Branched methyl group on acetic acid N/A N/A
2-(4-Bromo-1H-pyrazol-1-yl)acetic acid 82231-53-6 C₅H₅BrN₂O₂ N/A Bromo substituent at 4-position 0.68 N/A

Key Findings:

Functional Group Modifications: Methyl Ester Derivative (CAS 6647-89-8): The ester group improves lipophilicity, favoring cell membrane penetration in drug delivery . Branched-Chain Analog (CAS 1431963-16-4): The 2-methylpropanoic acid group introduces steric hindrance, which may affect enzymatic interactions .

Electronic Effects :

  • Bromo (CAS 82231-53-6) and methyl (CAS 956364-44-6) substituents at the pyrazole’s 4-position modulate electron density, influencing reactivity in coupling reactions .

Synthetic Utility: The methyl ester variant (CAS 6647-89-8) is a precursor for synthesizing the free acid via hydrolysis, as noted in scalable production protocols .

Research Applications :

  • The benzoic acid derivative (CAS 1431964-06-5) demonstrates enhanced binding to kinase targets due to its extended aromatic system .

Notes on Discrepancies and Limitations

CAS Number Conflicts: Discrepancies in CAS numbers (e.g., 1417569-73-3 vs.

Data Gaps: Limited physicochemical data (e.g., melting points, solubility) are available in open-source literature, relying heavily on supplier specifications .

Biological Activity

(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O2·HCl, with a molecular weight of 168.16 g/mol. The hydrochloride form enhances its solubility, making it suitable for various biological assays and applications .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies show that this compound inhibits the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). It demonstrated a mean growth inhibition of 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblasts .
  • Anti-inflammatory Properties : Molecular docking studies suggest that the compound interacts with enzymes involved in inflammatory pathways, indicating potential as an anti-inflammatory agent .
  • Antimicrobial Activity : In vitro evaluations have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, with some derivatives displaying minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL .

The mechanisms underlying the biological activities of this compound involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in cell signaling pathways related to inflammation and cancer progression. For example, it may inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis .
  • Receptor Modulation : Preliminary studies suggest that it may act as an allosteric modulator of muscarinic acetylcholine receptors, influencing neurotransmitter systems .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC6H8N4O2·HClAnticancer, anti-inflammatory, antimicrobialHydrochloride salt form enhances solubility
2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acidC6H8N4O2Moderate anticancer activityMethyl group alters reactivity
5-Amino-1H-pyrazole-3-acetic acidC5H7N3O2Antimicrobial activityDifferent position of amino group on pyrazole

Case Studies

Case Study 1 : A study evaluating the antiproliferative effects of this compound on cancer cell lines demonstrated significant growth inhibition without affecting normal cells, suggesting its potential for targeted cancer therapy .

Case Study 2 : Research on the anti-inflammatory properties revealed that the compound effectively reduced inflammation markers in vitro, supporting its use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-amino-1H-pyrazol-1-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 4-aminopyrazole with chloroacetic acid derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require rigorous drying to avoid hydrolysis.
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products like N-alkylation byproducts.
  • Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the pyrazole ring substitution pattern and acetic acid linkage .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine in the hydrochloride salt.
  • Elemental analysis : Match calculated and observed C/H/N percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or LCMS impurities) be resolved during characterization?

  • Methodological Answer :

  • NMR anomalies : Assign peaks using 2D techniques (COSY, HSQC) to distinguish regioisomers or tautomers. For example, pyrazole NH protons may exchange rapidly, requiring DMSO-d6_6 as a solvent .
  • LCMS impurities : Employ gradient HPLC (C18 column, 0.1% formic acid in water/acetonitrile) to separate degradation products (e.g., hydrolyzed acetic acid derivatives) .
  • Hypothesis testing : Compare with analogs (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) to identify substituent effects on spectral profiles .

Q. What experimental designs are recommended to assess the compound’s stability under biological or environmental conditions?

  • Methodological Answer :

  • Hydrolytic stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC. The hydrochloride salt may exhibit pH-dependent solubility, affecting stability .
  • Photodegradation : Expose to UV-Vis light (e.g., 254 nm) and track decomposition using LC-MS/MS to identify photoproducts (e.g., ring-opened species) .
  • Environmental fate studies : Use OECD guidelines (e.g., biodegradation assays in soil/water systems) to evaluate persistence and metabolite formation .

Q. How can researchers optimize the compound’s biological activity through structural modifications, and what computational tools support this?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., replacing the acetic acid moiety with propionic acid) and test against target enzymes (e.g., kinases) using enzyme inhibition assays .
  • Docking simulations : Use software like AutoDock to predict binding modes with receptors (e.g., ATP-binding pockets) and prioritize modifications (e.g., adding methyl groups to enhance hydrophobic interactions) .
  • ADME profiling : Apply in vitro models (e.g., Caco-2 cells for permeability) to assess bioavailability of derivatives .

Comparative and Mechanistic Questions

Q. How does the hydrochloride salt form influence physicochemical properties compared to the free base?

  • Methodological Answer :

  • Solubility : The hydrochloride salt increases water solubility (critical for in vitro assays) but may reduce lipid membrane permeability. Compare dissolution profiles in PBS vs. DMSO .
  • Stability : Salt forms can stabilize hygroscopic compounds but may accelerate degradation in humid environments. Use dynamic vapor sorption (DVS) studies to assess moisture uptake .

Q. What are the key differences in reactivity between (4-amino-1H-pyrazol-1-yl)acetic acid derivatives and structurally related pyrazole acetamides?

  • Methodological Answer :

  • Nucleophilicity : The acetic acid group in the target compound is less nucleophilic than acetamide derivatives, affecting substitution reactions (e.g., with amines or thiols) .
  • Acid-base behavior : The carboxylic acid group (pKa ~2.5) allows pH-dependent ionization, unlike neutral acetamides, influencing binding to metal ions or proteins .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis, and what quality control steps are essential?

  • Methodological Answer :

  • In-process controls : Monitor reaction progress via TLC or inline IR spectroscopy to ensure consistent intermediates.
  • QC protocols : Implement USP/Ph. Eur. guidelines for residual solvents (e.g., GC-MS) and elemental impurities (ICP-MS) .
  • Statistical analysis : Use ANOVA to compare yields/purity across batches and identify critical process parameters (e.g., stirring rate, drying time) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride
Reactant of Route 2
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(4-Amino-1H-pyrazol-1-YL)acetic acid hydrochloride

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